molecular formula C18H22N4OS B7647875 1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one

1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one

Cat. No. B7647875
M. Wt: 342.5 g/mol
InChI Key: MGVJEMKNJSXFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. The compound belongs to the class of pyrrolidinones and has been the subject of extensive research in recent years.

Mechanism of Action

1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one works by binding to the ATP-binding site of BTK, inhibiting its activity and preventing the downstream activation of various signaling pathways. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis in cancer cells. This compound also inhibits the activity of ITK and TCR signaling, which are involved in the activation of T-cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in preclinical studies, with significant inhibition of tumor growth observed in animal models. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been well-tolerated in clinical trials, with manageable adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one is its potent and selective inhibition of BTK, which makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of this compound is its potential for off-target effects, as it also inhibits the activity of other kinases. This can lead to unwanted side effects and may limit its therapeutic potential.

Future Directions

There are several future directions for the research and development of 1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one. One potential direction is the investigation of its use in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more selective BTK inhibitors that have fewer off-target effects. Additionally, the use of this compound in other disease indications, such as autoimmune disorders, may also be explored. Overall, this compound shows great promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one involves a multistep process that begins with the reaction of 2-chloro-4-nitrophenyl isocyanate with 2-aminothiazole to form 2-chloro-4-nitrophenyl(2-aminothiazol-5-yl)carbamate. This intermediate is then reacted with 1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one to form 1-(4-piperidinyl)-3-[[2-chloro-4-nitrophenyl)amino]carbonyl]thiazolidin-2-one. Finally, this compound is reacted with phenyl magnesium bromide to form this compound.

Scientific Research Applications

1-Phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the growth and survival of cancer cells. This compound has also been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and T-cell receptor (TCR) signaling.

properties

IUPAC Name

1-phenyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-17-16(8-12-22(17)15-4-2-1-3-5-15)20-14-6-10-21(11-7-14)18-19-9-13-24-18/h1-5,9,13-14,16,20H,6-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVJEMKNJSXFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CCN(C2=O)C3=CC=CC=C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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